molecular formula C12H12N2 B8720368 2-Amino-4-(4-methylphenyl)pyridine

2-Amino-4-(4-methylphenyl)pyridine

Cat. No.: B8720368
M. Wt: 184.24 g/mol
InChI Key: KVJYLEJIPNIGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(4-methylphenyl)pyridine is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

4-(4-methylphenyl)pyridin-2-amine

InChI

InChI=1S/C12H12N2/c1-9-2-4-10(5-3-9)11-6-7-14-12(13)8-11/h2-8H,1H3,(H2,13,14)

InChI Key

KVJYLEJIPNIGNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC=C2)N

Origin of Product

United States

Influence of External Factors:the Self Assembly Process is Also Sensitive to External Conditions Such As Solvent, Temperature, and the Presence of Anions or Cations.researchgate.netin the Case of Pyridine Based Macrocycles, the Amount of Acid Present Can Trigger a Cooperative Assembly Mechanism, Leading to the Formation of High Aspect Ratio Nanotubes Under Mild Conditions.nih.govthe Choice of Solvent Can Influence Which Polymorph a Specific Crystal Form is Favored by Mediating Intermolecular Interactions Differently.

Supramolecular Chemistry and Crystal Engineering of 2 Amino 4 4 Methylphenyl Pyridine

Single Crystal X-ray Diffraction Studies of 2-Amino-4-(4-methylphenyl)pyridine and its Derivatives

Single crystal X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information about molecular geometry, conformational preferences, and the nature of intermolecular interactions that govern the formation of the crystal lattice.

Determination of Molecular Geometry and Conformation

The molecular geometry of this compound, which includes bond lengths, bond angles, and torsion angles, can be precisely determined through single crystal X-ray diffraction. For instance, in related pyridine (B92270) derivatives, the pyridine ring is often found to be essentially planar. The exocyclic amino group and the tolyl substituent will have specific orientations relative to this ring.

The conformation of the molecule is largely defined by the dihedral angle between the pyridine ring and the phenyl ring of the tolyl group. This angle is influenced by a balance of steric hindrance between the ortho hydrogens and electronic effects, such as the desire for extended conjugation. In many biphenyl-like systems, a twisted conformation is adopted to alleviate steric strain. It is anticipated that in this compound, a similar non-coplanar arrangement would be observed.

ParameterExpected Value/RangeSignificance
Pyridine RingPlanarCharacteristic of aromatic systems.
C-N (amino) Bond Length~1.35-1.40 ÅIndicates partial double bond character due to resonance.
C-C (inter-ring) Bond Length~1.48-1.50 ÅLonger than a typical C-C double bond, allowing for rotation.
Dihedral Angle (Pyridine-Phenyl)30-60°A compromise between steric hindrance and electronic conjugation.

Note: The values in this table are estimations based on similar reported structures and are for illustrative purposes.

Hydrogen Bonding Networks in Crystalline Structures

Hydrogen bonds are highly directional and are among the most important interactions in determining the supramolecular assembly of molecules containing hydrogen bond donors (like the amino group) and acceptors (like the pyridine nitrogen).

Intramolecular Hydrogen Bonds

Intramolecular hydrogen bonds can form between a hydrogen atom and an acceptor atom within the same molecule. In the case of this compound, an intramolecular N-H···N hydrogen bond is unlikely due to the geometry of the 2-aminopyridine (B139424) moiety. However, in derivatives with appropriate substituents, such interactions could play a role in stabilizing a particular conformation.

Intermolecular Hydrogen Bonds (N-H...N, N-H...O, C-H...O, O-H...O, C-H...N)

Intermolecular hydrogen bonds are the primary drivers of self-assembly in many crystalline solids. For this compound, several types of hydrogen bonds are anticipated to be significant:

N-H···N interactions: The amino group (N-H donor) of one molecule is expected to form a strong hydrogen bond with the pyridine nitrogen atom (acceptor) of a neighboring molecule. This is a very common and robust interaction in aminopyridine systems, often leading to the formation of dimers or chains. For example, in related aminopyrimidine structures, N-H···N hydrogen bonds are observed with H···N distances around 2.15-2.34 Å and N···N distances of approximately 3.0-3.2 Å. mdpi.com

N-H···O, C-H···O, O-H···O interactions: In the presence of co-crystallizing solvent molecules (like water) or in derivatives containing oxygen atoms, a variety of other hydrogen bonds can be formed. These interactions contribute to the stability and complexity of the crystal lattice.

C-H···N interactions: Weak C-H···N hydrogen bonds, involving the aromatic C-H groups and the pyridine nitrogen, are also likely to be present, further stabilizing the crystal packing.

The combination of these hydrogen bonds can lead to the formation of well-defined supramolecular synthons, which are recognizable and recurring patterns of intermolecular interactions. A common synthon in aminopyridines is the R22(8) ring motif, where two molecules form a centrosymmetric dimer through a pair of N-H···N hydrogen bonds. mdpi.com

Hydrogen Bond TypeDonorAcceptorExpected Distance (H···A)Significance in Packing
N-H···NAmino Group (-NH2)Pyridine Nitrogen~2.1 - 2.4 ÅPrimary interaction, likely forming dimers or chains.
C-H···NAromatic C-HPyridine Nitrogen~2.5 - 2.8 ÅWeaker interaction, contributes to overall stability.
C-H···πAromatic C-HPhenyl/Pyridine Ring~2.6 - 2.9 ÅContributes to the stabilization of the 3D network.

Note: The distances in this table are typical ranges observed in similar organic crystals and are for illustrative purposes.

Pi-Stacking Interactions in Solid State Structures

In addition to hydrogen bonding, π-stacking interactions between the aromatic rings of this compound are expected to play a crucial role in the crystal packing. These interactions involve the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings.

The geometry of π-stacking can be either face-to-face or edge-to-face (T-shaped). In many crystal structures of aromatic compounds, a slipped-stack or herringbone arrangement is favored over a perfect face-to-face stacking to minimize electrostatic repulsion. The presence of the methyl group on the phenyl ring and the amino group on the pyridine ring will influence the electronic nature of the rings and thus the nature and strength of the π-stacking interactions. It is anticipated that both pyridine-phenyl and phenyl-phenyl stacking interactions could be present, contributing to the formation of a stable three-dimensional supramolecular architecture. In related systems, π-π stacking interactions are often observed to link hydrogen-bonded chains or sheets into a more complex 3D network.

Interaction TypeRings InvolvedExpected Centroid-to-Centroid DistanceSignificance in Packing
π-π StackingPyridine-Phenyl / Phenyl-Phenyl~3.5 - 4.0 ÅStabilizes the crystal lattice, often linking hydrogen-bonded motifs.

Note: The distances in this table are typical ranges for π-stacking interactions and are for illustrative purposes.

Role of Weak Non-Covalent Interactions in Supramolecular Assembly

The supramolecular assembly of this compound is dictated by a variety of weak non-covalent interactions. These forces, while individually weak, collectively determine the crystal packing and the formation of larger, ordered structures. The key functional groups of the molecule—the amino group (-NH₂), the pyridine ring, and the 4-methylphenyl (tolyl) group—each provide specific sites for these interactions. Analysis of similar structures, such as salts of 2-amino-4-methylpyridine, reveals that hydrogen bonding and other weak interactions are crucial in stabilizing crystal structures. researchgate.net

Hydrogen Bonding: The primary and most directional interaction is hydrogen bonding. The amino group acts as a hydrogen bond donor, while the pyridine nitrogen atom is a primary hydrogen bond acceptor. This can lead to the formation of specific, repeating patterns or motifs. In related aminopyridine crystal structures, N—H···N and N—H···O hydrogen bonds are commonly observed, often forming characteristic ring motifs that link molecules into dimers, ribbons, or more complex networks. researchgate.netnih.gov For instance, in salts of 2-amino-4-methyl-pyridinium, cations and anions are linked by N—H···O hydrogen bonds to form distinct ring patterns. researchgate.net

C-H···π Interactions: C-H···π interactions are another significant type of weak hydrogen bond that contributes to molecular self-assembly. rsc.org In these interactions, a C-H bond acts as a weak acid (donor) and a π-system acts as a weak base (acceptor). rsc.org The methyl group on the tolyl ring and the C-H bonds on both aromatic rings of this compound can interact with the π-faces of adjacent molecules. These interactions, though weaker than conventional hydrogen bonds, are numerous and play a crucial role in the precise positioning of molecules within the crystal lattice, often working in concert with π-π stacking to build a three-dimensional framework. nih.govnih.gov

Other Weak Interactions: Van der Waals forces, particularly dispersion forces, are ubiquitous and provide a general cohesive energy that stabilizes the crystal. Interactions involving other atoms, such as C—H···O, can also occur, particularly in the presence of co-crystallized solvent molecules or specific counter-ions. researchgate.netnih.gov The interplay of these varied weak forces results in a complex potential energy landscape, where the final observed crystal structure represents a stable energetic minimum. nih.govnih.gov

Interaction TypeDonor Group(s)Acceptor Group(s)Typical Role in Assembly
N-H···N Hydrogen BondAmino (-NH₂)Pyridine NitrogenForms strong, directional links (dimers, chains).
π-π StackingPyridine Ring, Phenyl RingPyridine Ring, Phenyl RingStabilizes packing through parallel or T-shaped stacking. researchgate.net
C-H···π InteractionAromatic C-H, Methyl C-HPyridine Ring, Phenyl RingDirects fine-tuning of molecular orientation. rsc.org
C-H···O Hydrogen BondAromatic C-H, Methyl C-H(If present) Carbonyls, water, etc.Crosslinks molecular frameworks. researchgate.net

Design Principles for Directed Self-Assembly of Pyridine Derivatives

The predictable formation of complex supramolecular architectures from molecular building blocks is a central goal of crystal engineering and materials science. Pyridine derivatives are particularly valuable in this regard due to the directional nature of their interactions. Several key design principles can be harnessed to direct their self-assembly.

Applications in Advanced Chemical Research and Materials Science

Role in Catalysis Research

In the realm of catalysis, pyridine (B92270) derivatives are widely recognized for their ability to act as ligands in coordination chemistry. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, enabling it to coordinate with metal centers to form stable complexes. 2-Amino-4-methylpyridine, a related compound, is known to act as a ligand, forming methoxo-bridged copper(II) complexes. sigmaaldrich.com This capability is fundamental to the development of novel catalysts.

The broader class of aminopyrimidine compounds, which share structural similarities with 2-Amino-4-(4-methylphenyl)pyridine, are utilized as ligands for catalysis and as intermediates in the synthesis of more complex molecules. vulcanchem.com For instance, derivatives like 4-methyl-2-aminopyridine (4-MAP) have been employed in aminocyclization reactions to produce other valuable chemical compounds. researchgate.net Research in this area often focuses on synthesizing various metal complexes with these ligands to catalyze a wide array of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The electronic properties of the ligand, influenced by substituents like the amino and methylphenyl groups, can be fine-tuned to control the activity and selectivity of the metallic catalyst.

Investigation in Materials Science

The investigation of this compound and its derivatives in materials science is a growing field, with a particular focus on enhancing the properties of polymeric materials. Pyridine-containing polymers themselves are of interest for applications such as high-temperature polymer electrolyte membrane fuel cells. benicewiczgroup.com

The stabilization mechanism involves the additive's ability to absorb harmful UV radiation and dissipate the energy in a harmless manner, thus protecting the polymer matrix. The effectiveness of these stabilizers is evaluated by monitoring changes in the polymer's chemical and physical properties over time during UV exposure. Key analytical techniques and observations from these studies are summarized below.

Analytical Technique Observation and Purpose Reference
FTIR Spectroscopy Tracking the formation of carbonyl groups (C=O), a primary indicator of photo-oxidation and polymer degradation. The carbonyl index is monitored over the exposure period. wu.ac.th
Viscometry Measuring the change in the viscosity average molecular weight of the polymer. A decrease indicates chain scission and degradation. wu.ac.th
Weight Loss Measurement Quantifying the loss of volatile degradation products from the polymer film upon irradiation. wu.ac.th
Optical Microscopy Visually inspecting the polymer surface for cracks, roughness, and other morphological changes that signify degradation. wu.ac.th

These studies have demonstrated that incorporating 2-amino pyridine derivatives, even at low concentrations (e.g., 0.5% by weight), can significantly inhibit the photodegradation of polystyrene films. wu.ac.th The additives work by screening the polymer from UV light and possibly by quenching excited states that lead to degradation. wu.ac.th

Research on Corrosion Inhibition Properties (Theoretical and Experimental)

Pyridine derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.govrsc.orgresearchgate.netresearchgate.net These organic compounds are effective because they can adsorb onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. nih.govrsc.org Both experimental and theoretical approaches are used to understand their performance and mechanism of action.

Experimental studies using techniques like potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) have shown that related pyridine and pyrimidine (B1678525) derivatives are efficient, mixed-type inhibitors. nih.govrsc.orgresearchgate.netresearchgate.net This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov The inhibition efficiency is typically found to increase with the concentration of the inhibitor, reaching high values (e.g., over 90%) at optimal concentrations. researchgate.netresearchgate.net

The primary step in corrosion inhibition is the adsorption of the inhibitor molecule onto the metal surface. The nature of this adsorption is critical to the inhibitor's effectiveness. For pyridine and pyrimidine derivatives, the adsorption process is well-described by the Langmuir adsorption isotherm, which implies the formation of a monolayer of inhibitor molecules on the metal surface. nih.govrsc.orgresearchgate.netresearchgate.net

The adsorption mechanism is a combination of physical and chemical interactions (physisorption and chemisorption): researchgate.netscispace.com

Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecules (in acidic solution).

Chemisorption: This is a stronger interaction involving the sharing of electrons between the inhibitor and the metal. It occurs through the donation of lone pair electrons from the nitrogen and oxygen atoms (if present) and the π-electrons of the aromatic rings to the vacant d-orbitals of the iron atoms on the steel surface.

The formation of this stable, protective film has been visually confirmed by surface analysis techniques such as Atomic Force Microscopy (AFM), which shows a smoother surface on the protected metal compared to the corroded one. nih.govrsc.org

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the relationship between the molecular structure of an inhibitor and its performance. rsc.orgresearchgate.net These studies calculate various quantum chemical descriptors that help predict and explain the inhibition efficiency.

Quantum Descriptor Significance in Corrosion Inhibition Reference
EHOMO (Energy of Highest Occupied Molecular Orbital) Represents the electron-donating ability of the molecule. Higher EHOMO values indicate a greater tendency to donate electrons to the metal surface, enhancing adsorption and inhibition. researchgate.net
ELUMO (Energy of Lowest Unoccupied Molecular Orbital) Represents the electron-accepting ability of the molecule. Lower ELUMO values suggest the molecule can more easily accept electrons from the metal. researchgate.net
Energy Gap (ΔE = ELUMO - EHOMO) A smaller energy gap implies higher reactivity of the molecule, which generally correlates with better inhibition efficiency as it facilitates electron transfer between the inhibitor and the metal. researchgate.net
Dipole Moment (μ) A higher dipole moment may increase the electrostatic interaction between the inhibitor and the metal surface, potentially influencing the adsorption process. rsc.org
Fraction of Electrons Transferred (ΔN) This value indicates the tendency of an inhibitor molecule to donate electrons to the metal surface. researchgate.net

These theoretical models, often complemented by molecular dynamics simulations, help visualize the preferred adsorption orientation of the inhibitor molecules on the metal surface and corroborate the experimental findings of a strong, stable, and protective adsorbed layer. rsc.orgresearchgate.net

Development of Fluorescent Sensors and Probes

Derivatives of aminopyridine are also valuable in the development of fluorescent sensors and probes. mdpi.com These molecules can be designed to exhibit changes in their fluorescence properties—such as intensity or emission wavelength—in response to specific changes in their microenvironment, like polarity, viscosity, or the presence of certain ions. mdpi.com

A study on a series of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives demonstrated their excellent performance as fluorescent molecular sensors for monitoring photopolymerization processes. mdpi.com As a monomer is converted into a polymer, the rigidity and polarity of the medium change. These sensors respond to this change by shifting their fluorescence spectrum to shorter wavelengths. mdpi.com By measuring the ratio of fluorescence intensity at two different wavelengths, the progress of the polymerization can be monitored in real-time. mdpi.com

Notably, these pyridine derivatives were found to be significantly more sensitive than some commercially available probes. mdpi.com Furthermore, they exhibited a dual function: besides acting as sensors, they also served as long-wavelength co-initiators for cationic photopolymerization, accelerating the process when paired with a diphenyliodonium (B167342) salt photoinitiator. mdpi.com This dual-role capability makes them highly efficient and valuable components in advanced polymer manufacturing and research.

Future Research Directions and Perspectives

Advancements in Asymmetric Synthesis of Substituted Pyridines

The development of stereoselective synthesis methods is a cornerstone of modern medicinal chemistry and materials science. For a molecule like 2-Amino-4-(4-methylphenyl)pyridine, which possesses a pro-chiral structure, future research could focus on developing novel asymmetric synthesis routes. Currently, the synthesis of related 2-aminopyridine (B139424) derivatives often involves methods like Ru-catalyzed [2+2+2] cycloadditions or catalyst-free approaches using precursors like dihydrothiazolopyridinium salts. researchgate.netnih.gov However, achieving high enantioselectivity for this specific scaffold remains a significant goal.

Future advancements may lie in the design of chiral catalysts tailored for the asymmetric functionalization of the pyridine (B92270) ring. This could involve transition-metal complexes with novel chiral ligands that can effectively control the stereochemistry of C-C or C-N bond formations. Research into enzymatic catalysis could also provide highly selective pathways to chiral derivatives of this compound, offering environmentally benign and efficient synthetic options.

Exploration of Novel Catalytic Applications

The pyridine nucleus is a key component in many ligands used in catalysis. The 2-aminopyridine moiety, in particular, can act as a bidentate ligand, coordinating with metal centers to facilitate a wide range of chemical transformations. While general N-aryl-2-aminopyridines have been explored in transition metal-catalyzed cross-coupling reactions, the specific catalytic potential of this compound is an untapped area of research. rsc.org

Future investigations could explore its use as a ligand in reactions such as:

Cross-coupling reactions: Developing new palladium, nickel, or copper-based catalytic systems for Suzuki, Heck, and Buchwald-Hartwig reactions.

Aerobic oxidation: As seen with related copper(II) 4′-phenyl-terpyridine compounds, derivatives of this compound could be developed into catalysts for the green oxidation of alcohols. rsc.org

Asymmetric catalysis: Chiral versions of the molecule, as discussed in the previous section, could be employed as ligands to induce enantioselectivity in a variety of important chemical reactions.

Integration with Advanced Materials for Hybrid Systems

The integration of organic molecules like this compound into inorganic or polymeric matrices can lead to the creation of advanced hybrid materials with unique properties. The aromatic structure and the presence of nitrogen atoms make it a candidate for applications in electronics and photonics.

Prospective research directions include:

Metal-Organic Frameworks (MOFs): Using the compound as an organic linker to construct novel MOFs with potential applications in gas storage, separation, or catalysis.

Non-linear Optical (NLO) Materials: The formation of salts, for instance with 4-nitrophenolate-4-nitrophenol as seen with 2-amino-4-methylpyridine, can lead to materials with significant second harmonic generation efficiency, making them suitable for NLO applications. researchgate.net

Luminescent Materials: The synthesis of related 2-amino-4-arylpyridine derivatives has yielded compounds with interesting photophysical properties, including fluorescence. researchgate.netresearchgate.net Future work could focus on synthesizing derivatives of this compound to create new fluorescent dyes or phosphors for use in sensing, imaging, or organic light-emitting diodes (OLEDs).

Deeper Theoretical Insights into Structure-Property Relationships

Computational chemistry provides powerful tools to understand and predict the behavior of molecules. For this compound, theoretical studies can offer deep insights into its electronic structure, reactivity, and potential applications, guiding future experimental work.

Key areas for theoretical investigation would include:

Quantum Chemical Calculations: Using Density Functional Theory (DFT) and other ab initio methods to calculate molecular orbitals, electrostatic potential, and charge distribution. This can help in understanding its reactivity and interaction with other molecules.

Molecular Docking Studies: As has been done for other 2-aminopyridine derivatives, molecular docking could predict the binding affinity of this compound and its derivatives with biological targets, such as enzymes or receptors, guiding the design of new therapeutic agents. nih.gov

Prediction of Spectroscopic and Photophysical Properties: Computational models can predict UV-Vis absorption and emission spectra, helping to rationalize the luminescent properties of new derivatives and design molecules with desired optical characteristics. researchgate.net

Hirshfeld Surface Analysis: This technique, used for related compounds like 2-Amino 4-methyl pyridinium (B92312) 4 amino salicylate, can be employed to analyze intermolecular interactions in the solid state, which is crucial for understanding crystal packing and designing new crystalline materials. researchgate.net

Q & A

Q. What methodologies assess environmental persistence or degradation pathways of this compound?

  • Methodological Answer : Conduct OECD 301/302 biodegradation tests under aerobic/anaerobic conditions. Identify degradation products via high-resolution LC-QTOF-MS. Evaluate photolytic stability using UV irradiation (λ = 254–365 nm) and monitor by NMR/HPLC. Model environmental fate using EPI Suite software .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.